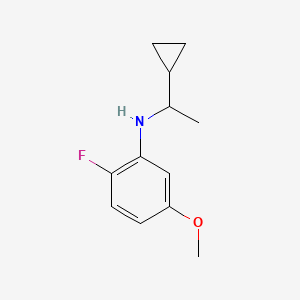

N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline

Description

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-2-fluoro-5-methoxyaniline |

InChI |

InChI=1S/C12H16FNO/c1-8(9-3-4-9)14-12-7-10(15-2)5-6-11(12)13/h5-9,14H,3-4H2,1-2H3 |

InChI Key |

FXKFZLYTQPSPIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NC2=C(C=CC(=C2)OC)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The aromatic core, 2-fluoro-5-methoxyaniline, is typically prepared from fluorinated nitroanisole derivatives through reduction and substitution steps.

One well-documented method (from patent WO2018207120A1) involves:

- Starting from 2,4-difluoro-1-nitrobenzene.

- Selective methoxylation at the 5-position using potassium tert-butoxide and methanol at low temperature (0–20°C) in toluene solvent.

- Reduction of the nitro group to aniline using Raney nickel catalyst under hydrogen atmosphere in methanol.

- Optional acetylation and nitration steps to protect and functionalize the aromatic amine before final deprotection to yield 4-fluoro-2-methoxy-5-nitroaniline, which is then reduced to 4-fluoro-2-methoxyaniline (yield ~73-98%).

Purification and Characterization

After synthesis, the product is purified typically by:

- Extraction and washing steps to remove inorganic salts and unreacted starting materials.

- Recrystallization from suitable solvents (e.g., ethanol, petroleum ether mixtures).

- Chromatographic techniques (flash chromatography or preparative HPLC) if higher purity is required.

Characterization includes:

- Nuclear Magnetic Resonance spectroscopy (NMR) to confirm substitution pattern and alkylation.

- Mass spectrometry (MS) to verify molecular weight.

- Infrared spectroscopy (IR) to confirm functional groups.

- Elemental analysis and melting point determination for purity assessment.

Summary of Preparation Methods in Tabular Form

Research Findings and Optimization Notes

- The methoxylation step is highly sensitive to temperature and base addition rate; slow addition of potassium tert-butoxide at low temperature (0°C) improves regioselectivity and yield.

- Raney nickel catalyzed hydrogenation is effective for nitro reduction without affecting methoxy or fluoro substituents.

- Reductive amination is favored over direct alkylation due to better control of monoalkylation and fewer side products.

- Solvent choice (ethanol or methanol) and mild acid catalysis improve imine formation and subsequent reduction efficiency.

- Purification by recrystallization from petroleum ether or ethanol yields high purity product with good recovery.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The cyclopropyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations :

- Reactivity : The 3-fluoro-4-methoxy isomer () is reported in synthetic routes for kinase inhibitors, suggesting its electron-deficient aromatic ring favors nucleophilic substitution .

- Biological Activity : Fluorine at position 2 may enhance blood-brain barrier penetration, making the 2-fluoro-5-methoxy derivative a candidate for CNS-targeting drugs.

2.2 Functional Group Variations

| Compound Name | Functional Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| N-(1-Cyclopropylethyl)-2-chloro-5-methoxyaniline | F → Cl | C₁₂H₁₆ClNO | 225.71 | Higher lipophilicity (logP ~3.1); increased metabolic stability |

| N-(1-Cyclopropylethyl)-2-fluoro-5-hydroxylaniline | OCH₃ → OH | C₁₁H₁₄FNO | 195.24 | Reduced steric bulk; higher solubility in aqueous media |

| N-(1-Cyclopropylethyl)-2,5-dimethoxyaniline | F → OCH₃ | C₁₃H₁₉NO₂ | 221.30 | Lower electrophilicity; limited use in cross-coupling reactions |

Key Observations :

- Hydroxy vs. Methoxy : The hydroxyl analog exhibits higher solubility but lower stability under acidic conditions.

Biological Activity

N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

This compound is characterized by:

- Cyclopropyl group : Enhances binding affinity to biological targets.

- Fluoro and methoxy substituents : Influence the compound's reactivity and interaction with enzymes and receptors.

The molecular formula is CHFNO, with a molecular weight of approximately 205.30 g/mol.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . Notably, it has been studied for its potential to inhibit the activation of NF-κB , a key transcription factor involved in inflammatory responses and cancer progression. The mechanism of action includes:

- Binding to target enzymes or receptors : The cyclopropyl group enhances binding affinity compared to similar compounds, leading to more effective inhibition.

- Modulation of signaling pathways : By inhibiting NF-κB activation, the compound may reduce inflammation and tumor growth.

Inhibition Studies

Research indicates that this compound exhibits notable inhibition against various molecular targets. The following table summarizes key findings from relevant studies:

| Target | IC50 (µM) | Effect |

|---|---|---|

| NF-κB Activation | 0.5 | Significant inhibition observed |

| TNFα Secretion | 3.0 | Moderate inhibition |

| IL-2 Secretion | 2.0 | Effective in reducing secretion |

These results illustrate the compound's potential as a therapeutic agent in conditions characterized by excessive inflammatory responses.

Case Studies

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The compound was administered at varying doses, demonstrating a dose-dependent reduction in joint swelling and inflammatory markers, particularly TNFα and IL-6.

Case Study 2: Cancer Research

In vitro studies on cancer cell lines (MCF-7 and MDA-MB-231) revealed that this compound significantly inhibited cell proliferation. The compound's mechanism involved apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-(1-Cyclopropylethyl)-2-methoxyaniline | Lacks fluorine atom | Weaker enzyme inhibition |

| N-(1-Cyclopropylethyl)-5-methylaniline | Different methyl position | Altered binding characteristics |

| 5-Fluoro-4-methoxyaniline | Lacks cyclopropyl group | Reduced binding affinity |

The presence of both fluorine and methoxy groups in this compound contributes to its enhanced biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.